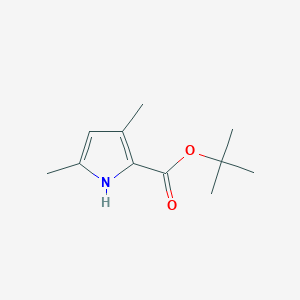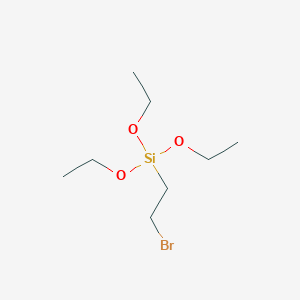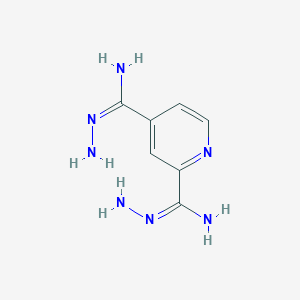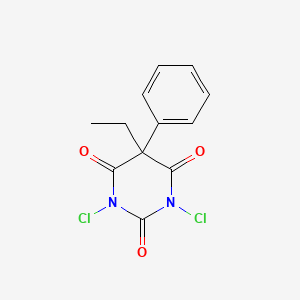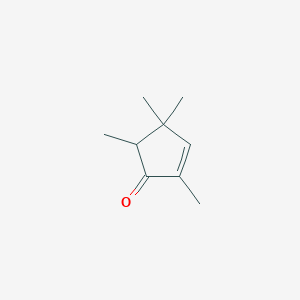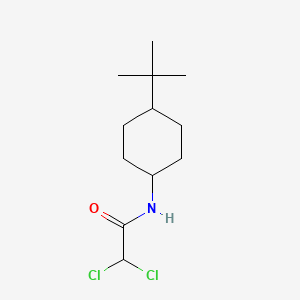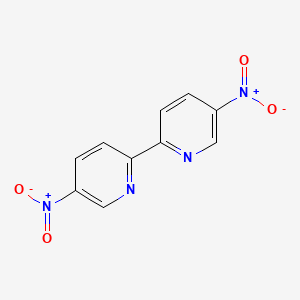
5,5'-Dinitro-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Dinitro-2,2’-bipyridine is an organic compound with the molecular formula C10H6N4O4. It is a derivative of bipyridine, characterized by the presence of two nitro groups at the 5 and 5’ positions of the bipyridine structure. This compound is known for its electron-withdrawing properties, making it a valuable ligand in coordination chemistry and a useful building block in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-dinitro-2,2’-bipyridine typically involves the nitration of 2,2’-bipyridine. One common method includes the reaction of 2,2’-bipyridine with a nitrating mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5 and 5’ positions .
Industrial Production Methods
Industrial production of 5,5’-dinitro-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Dinitro-2,2’-bipyridine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Typical reagents for nucleophilic aromatic substitution include sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: The major product is 5,5’-diamino-2,2’-bipyridine.
Substitution: Depending on the nucleophile used, various substituted bipyridine derivatives can be formed.
Applications De Recherche Scientifique
5,5’-Dinitro-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Material Science: The compound is used in the synthesis of polymers and materials with electron-transporting properties, useful in electronic devices such as light-emitting diodes (LEDs).
Biological Studies: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 5,5’-dinitro-2,2’-bipyridine primarily involves its role as an electron-withdrawing ligand. The nitro groups enhance the compound’s ability to stabilize metal centers in coordination complexes. This stabilization is crucial for catalytic processes and electronic applications. The compound can also interact with biological molecules, potentially affecting their function through electron transfer or coordination with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: The parent compound without nitro groups, commonly used as a ligand in coordination chemistry.
4,4’-Dinitro-2,2’-bipyridine: Another nitro-substituted bipyridine with nitro groups at the 4 and 4’ positions.
5,5’-Diamino-2,2’-bipyridine: The reduced form of 5,5’-dinitro-2,2’-bipyridine with amino groups instead of nitro groups.
Uniqueness
5,5’-Dinitro-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of nitro groups at the 5 and 5’ positions makes it a stronger electron-withdrawing ligand compared to other bipyridine derivatives. This property is particularly valuable in the design of metal complexes for catalysis and electronic applications .
Propriétés
Numéro CAS |
39858-84-9 |
|---|---|
Formule moléculaire |
C10H6N4O4 |
Poids moléculaire |
246.18 g/mol |
Nom IUPAC |
5-nitro-2-(5-nitropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6N4O4/c15-13(16)7-1-3-9(11-5-7)10-4-2-8(6-12-10)14(17)18/h1-6H |
Clé InChI |
RMAKYXFYASJVKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1[N+](=O)[O-])C2=NC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)

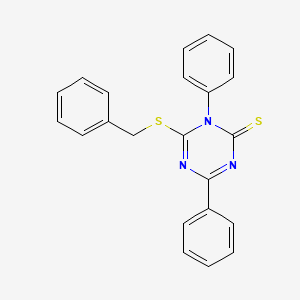
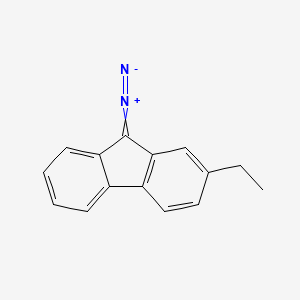
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
